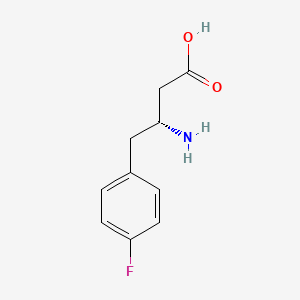

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAZHPYPJNEKID-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420717 |

Source

|

| Record name | AG-H-04452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763073-51-4 |

Source

|

| Record name | AG-H-04452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid chemical structure

This technical guide details the chemical structure, synthesis, and pharmaceutical applications of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid .

Structure, Synthesis, and Pharmaceutical Utility of a Fluorinated -Amino Acid

Executive Summary & Chemical Identity

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral

The introduction of the fluorine atom at the para-position of the phenyl ring modulates lipophilicity and metabolic stability, making this scaffold highly valuable in Structure-Activity Relationship (SAR) studies for drug discovery.

Chemical Data Matrix

| Parameter | Technical Specification |

| IUPAC Name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid |

| Common Synonyms | (R)- |

| CAS Number | 331763-69-0 (Hydrochloride salt); Free acid varies by registry |

| Molecular Formula | C |

| Molecular Weight | 197.21 g/mol (Free Acid); 233.67 g/mol (HCl Salt) |

| Chirality | (R)-Enantiomer |

| Structural Class |

Structural Distinction (Critical)

Researchers must distinguish this molecule from its constitutional isomer, 4-Fluorophenibut ((RS)-4-amino-3-(4-fluorophenyl)butanoic acid).

-

Target Molecule: Amino group at C3 (

). Used in peptide synthesis/enzyme inhibition.[1][2] -

Isomer (Phenibut analog): Amino group at C4 (

). Used as a GABAergic agonist.[3][4]

Structural Visualization & Retrosynthesis

The synthesis of enantiopure

Diagram 1: Structure and Retrosynthetic Pathways

Caption: Retrosynthetic analysis comparing Biocatalytic (Green) and Classical Chemical (Red) routes.

Synthesis Methodologies

Method A: Biocatalytic Transamination (Recommended)

The most modern, scalable, and "green" approach involves the use of

-

Mechanism: The enzyme transfers an amino group from a donor (e.g., isopropylamine or alanine) to the prochiral

-keto acid substrate. -

Advantage: Yields high enantiomeric excess (>99% ee) without heavy metal catalysts.

Method B: Arndt-Eistert Homologation (Classical)

Historically,

-

Activation: The

-amino acid is N-protected (e.g., Boc, Fmoc) and converted to a mixed anhydride.[5] -

Diazotization: Reaction with diazomethane yields the

-diazoketone.[5] -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the

-amino acid with retention of configuration.

-

Constraint: Requires handling of explosive diazomethane; less suitable for large-scale manufacturing.

Detailed Experimental Protocol

Objective: Synthesis via Enzymatic Kinetic Resolution (Self-Validating Protocol).

Note: This protocol adapts standard

Reagents & Equipment

-

Substrate: rac-3-Amino-4-(4-fluorophenyl)butanoic acid (or its methyl ester).

-

Enzyme: Commercial

-Transaminase (e.g., Codexis ATA or in-house Burkholderia graminis lysate). -

Amine Acceptor: Pyruvate or

-Ketoglutarate. -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Workflow

-

Reaction Assembly:

-

Dissolve racemic substrate (50 mM) in phosphate buffer (pH 7.5).

-

Add PLP (1 mM) and Pyruvate (50 mM, 1 eq).

-

Initiate reaction by adding the (S)-selective

-Transaminase (10 U/mL). -

Mechanism:[6] The enzyme will selectively convert the (S)-enantiomer back into the ketone, leaving the (R)-enantiomer unreacted (if using S-selective enzyme) or vice versa depending on enzyme specificity.

-

Note: To produce the (R)-product directly from ketone, use an (R)-selective transaminase and an amine donor (Isopropylamine).

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Validation Checkpoint: Monitor pH; a drop indicates reaction progress (if using ester). Maintain pH 7.0–7.5.

-

-

Termination & Workup:

-

Quench reaction with HCl (adjust to pH 2.0).

-

Wash with Ethyl Acetate (removes the ketone byproduct formed from the S-isomer).

-

Adjust aqueous phase to pH 10.0 (using NaOH) to deprotonate the remaining (R)-amine.

-

Extract the (R)-amine into organic solvent (DCM or MTBE).

-

-

Purification:

-

Concentrate organic layer.

-

Recrystallize as the HCl salt using Ethanol/Diethyl Ether.

-

Diagram 2: Enzymatic Workflow Logic

Caption: Kinetic resolution workflow to isolate the (R)-enantiomer.

Pharmaceutical Applications

DPP-4 Inhibition & Diabetes

This molecule is a structural analog of the

-

SAR Utility: The 4-fluorophenyl analog is used to study the steric and electronic requirements of the S1 binding pocket of the DPP-4 enzyme.

-

Mechanism: The primary amine of the

-amino acid forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site.

Peptidomimetics & Foldamers

-Amino acids are incorporated into peptides to create "-

Stability: These peptides are resistant to proteolytic degradation by endogenous peptidases (which recognize

-peptide bonds). -

Secondary Structure: (R)-

-homo-amino acids promote specific helical folding patterns (e.g.,

References

-

Mathew, S., et al. (2015). "Production of chiral

-amino acids using -

ChemicalBook. "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Properties and Synthesis." (Analogous chemistry). Link

-

PubChem. "(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (Compound Summary)." National Library of Medicine. Link

-

Sewald, N., et al. (1998).[5] "Synthesis of Fmoc-

-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis. Link -

BenchChem. "4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride Data Sheet." Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 5. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

4-fluorophenyl beta-amino acid derivatives properties

Technical Guide: 4-Fluorophenyl -Amino Acid Derivatives

Physicochemical Properties, Synthetic Protocols, and Pharmacological Applications

Executive Summary

The incorporation of fluorine into the

This guide serves as a definitive reference for researchers targeting DPP-4 inhibitors (e.g., Sitagliptin), foldamers, and novel peptidomimetics.

Physicochemical & Stereoelectronic Properties[1][2]

The 4-fluorophenyl group is not merely a hydrophobic tag; it actively dictates the molecular geometry and electronic environment of the amino acid.

The Fluorine Gauche Effect

In

-

Mechanism: Electrostatic attraction between the electropositive nitrogen and the electronegative fluorine (

hyperconjugation also plays a role). -

Result: This locks the molecule into a specific rotamer, reducing the entropic penalty upon binding to a protein target (e.g., the active site of DPP-4).

Physicochemical Data Summary

The following table contrasts the 4-fluorophenyl derivative with its non-fluorinated analogue (3-amino-3-phenylpropanoic acid).

| Property | 4-Fluorophenyl Derivative | Phenyl Derivative | Impact on Drug Design |

| Lipophilicity (LogP) | ~1.2 - 1.5 | ~0.9 - 1.1 | Fluorine increases lipophilicity, enhancing membrane permeability. |

| pKa (Ammonium) | ~8.5 | ~9.0 | Electron-withdrawing F lowers pKa, altering ionization state at physiological pH. |

| Metabolic Liability | Low (Blocked para-position) | High (Para-hydroxylation) | Prevents rapid clearance by CYP450 enzymes. |

| C–F Bond Energy | 116 kcal/mol | N/A (C-H ~99 kcal/mol) | Extreme resistance to oxidative cleavage. |

Synthetic Methodologies

Synthesis of enantiopure 4-fluorophenyl

Workflow Visualization: Biocatalytic Synthesis

The following diagram illustrates the industrial-grade cascade used to synthesize the Sitagliptin intermediate, highlighting the recycling of cofactors to drive equilibrium.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

For laboratory-scale preparation of (S)-3-amino-3-(4-fluorophenyl)propanoic acid , the use of Burkholderia cepacia lipase (Lipase PSIM) is the gold standard due to its high enantioselectivity (

Reagents:

-

Racemic 3-amino-3-(4-fluorophenyl)propanoate ethyl ester hydrochloride.

-

Lipase PSIM (immobilized).

-

Solvent: Diisopropyl ether (

). -

Base: Triethylamine (

). -

Nucleophile: Distilled Water (

).

Step-by-Step Methodology:

-

Preparation: Suspend the racemic amino ester hydrochloride (10 mmol) in

(50 mL). -

Activation: Add

(5 mmol, 0.5 eq) to generate the free amine in situ. -

Initiation: Add Lipase PSIM (300 mg) and

(5 mmol, 0.5 eq). -

Incubation: Stir the suspension at 45°C at 200 rpm. Monitor the reaction via HPLC (Chiralpak column) until conversion reaches 50%.

-

Separation (Self-Validating Step):

-

The product, (S)-

-amino acid , will precipitate out of the ether solution due to zwitterionic insolubility in organic solvent. -

The unreacted (R)-

-amino ester remains dissolved in the ether.

-

-

Workup: Filter the solid precipitate. Wash with cold acetone to remove residual ester.

-

Purification: Recrystallize the solid from water/ethanol to yield pure (S)-acid (>99% ee). Evaporate the filtrate to recover the (R)-ester.

Why this works: The lipase selectively hydrolyzes the (S)-ester. The solubility difference between the resulting acid (polar) and the remaining ester (non-polar) provides an automatic, physical separation of enantiomers.

Biological Applications & Pharmacokinetics[3]

Metabolic Stability (The Para-Block Effect)

In drug metabolism, the phenyl ring is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically hydroxylate the para-position to facilitate excretion.

-

Mechanism: Replacing the para-hydrogen with fluorine blocks this pathway. The C–F bond is too strong for the CYP heme-oxo species to abstract.

-

Outcome: This forces the metabolic machinery to attack less favorable sites or rely on renal excretion of the unchanged drug, significantly extending the plasma half-life (

).

Proteolytic Resistance

-

Application: Incorporation of 4-fluorophenyl

-amino acids into peptide drugs creates "stealth" peptides that resist degradation in the GI tract and blood plasma.

Analytical Characterization

To validate the synthesis and purity of these derivatives, specific analytical markers must be checked.

19F-NMR Spectroscopy

Fluorine NMR is the most robust tool for characterization due to the lack of background noise in biological samples.

-

Chemical Shift: The 4-fluorophenyl signal typically appears as a multiplet around -115 to -120 ppm (referenced to

). -

Coupling: Look for distinct

coupling (~8-9 Hz) with the aromatic protons.

HPLC Enantioseparation

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

-

Detection: UV at 254 nm (aromatic ring) or 210 nm (amide bond).

-

Validation: The (S)-enantiomer typically elutes later than the (R)-enantiomer on Amylose columns, but this must be confirmed with a known standard.

References

-

March, T. L., et al. (2012).

-fluorinated -

Khobragade, T. P., et al. (2021).[1][2] "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase." Frontiers in Bioengineering and Biotechnology.

-

Soloshonok, V. A., et al. (2014). "Chemical Kinetic Resolution of Unprotected

-Substituted -

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

-

Kiss, L., et al. (2020).

-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI Molecules.

Difference between sitagliptin intermediate and mono-fluoro analogs

Structural Architecture, Synthetic Divergence, and Pharmacological Optimization

Executive Summary

This technical guide provides a comparative analysis between the optimized clinical candidate Sitagliptin (specifically its key chiral intermediate) and its mono-fluoro analogs (often encountered as process impurities or early SAR congeners). The distinction is critical for process chemists and medicinal scientists: the specific 2,4,5-trifluorophenyl moiety is not merely a scaffold but a functional pharmacophore designed for metabolic stability and specific occupancy of the DPP-4 S1 hydrophobic pocket. This guide details the synthetic, structural, and biological divergences between the tri-fluoro target and its mono-fluoro counterparts.

Part 1: Structural & Synthetic Architecture

The core differentiation lies in the

1.1 The Key Intermediate

The critical building block for Sitagliptin is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .[1]

-

Role: Provides the chiral amine for the peptide bond and the hydrophobic aromatic group for the enzyme active site.

-

Molecular Weight: ~233.19 g/mol (free acid).

-

Key Feature: The 2,4,5-trifluoro substitution pattern lowers the electron density of the aromatic ring, influencing

-stacking interactions and preventing oxidative metabolism.

1.2 The Mono-Fluoro Analog (Des-fluoro Congeners)

"Mono-fluoro analogs" typically refer to structures where the 2,4,5-trifluoro ring is replaced by a 2-fluoro, 3-fluoro, or 4-fluorophenyl group. In an industrial context, these are often categorized as des-fluoro impurities .

-

Origin: Often arise from impurities in the starting material (e.g., 1-bromo-fluorobenzene contaminants in 1-bromo-2,4,5-trifluorobenzene) or hydrodefluorination side-reactions during metal-catalyzed hydrogenation.

-

Physicochemical Shift: Loss of fluorine atoms increases the electron density of the phenyl ring and alters the lipophilicity (LogP), potentially affecting membrane permeability and enzyme residence time.

1.3 Comparative Data Table

| Feature | Sitagliptin Intermediate (Tri-Fluoro) | Mono-Fluoro Analog (Generic) | Impact of Difference |

| Structure | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | (3R)-3-amino-4-(X-fluorophenyl)butanoic acid | Potency & Stability |

| Electronic State | Electron-deficient aromatic ring | Electron-richer aromatic ring | Affects |

| Metabolic Stability | High (C-F bonds block P450 oxidation) | Lower | Mono-fluoro sites are vulnerable to oxidative defluorination or hydroxylation. |

| pKa (Amine) | ~7.7 (modulated by electron withdrawal) | > 7.7 (less withdrawal) | Slight shift in protonation state at physiological pH. |

| Process Role | Target Product | Critical Impurity (must be <0.10%) | Requires strict QC of starting materials. |

Part 2: Synthetic Pathways & Process Control

The synthesis of the chiral intermediate highlights the divergence where mono-fluoro analogs can be inadvertently formed. Two primary routes exist: the Chemical Route (Rh-catalyzed hydrogenation) and the Biocatalytic Route (Transaminase).

2.1 Biocatalytic Synthesis (The Savile/Merck Process)

This is the industry standard for "Green Chemistry." It utilizes an engineered transaminase to convert a pro-chiral ketone directly to the chiral amine.[2][3][4]

-

Specificity: The enzyme binding pocket is evolved to recognize the bulky 2,4,5-trifluorophenyl group.

-

Analog Rejection: The enzyme's specificity acts as a filter. However, if the starting ketone contains a mono-fluoro impurity, the enzyme may still accept it, generating the chiral mono-fluoro impurity which is difficult to separate downstream.

2.2 Visualization: Synthetic Workflow & Impurity Genesis

Figure 1: Synthetic divergence showing the origin of mono-fluoro analogs via starting material contamination or chemical side-reactions.[5]

Part 3: Structure-Activity Relationship (SAR)

The "Difference" is most profound in the biological interaction with the target enzyme, Dipeptidyl Peptidase-4 (DPP-4).

3.1 The S1 Hydrophobic Pocket

DPP-4 has a catalytic active site composed of an S1 and S2 pocket.[6][7]

-

Sitagliptin (Trifluoro): The 2,4,5-trifluorophenyl group is optimized to fit into the S1 hydrophobic pocket . The fluorine atoms provide a specific electrostatic potential surface that engages in favorable interactions with residues like Tyr662 and Val656 . The electron-withdrawing nature of the fluorines reduces the electron density of the ring, facilitating

- -

Mono-fluoro Analogs:

-

Binding Affinity: Removing fluorines alters the quadrupole moment of the benzene ring. A mono-fluoro ring is more electron-rich, which can weaken the specific stacking interactions designed for the trifluoro motif. This typically results in a higher

(lower potency). -

Metabolic Liability: The primary metabolic route for phenyl rings is oxidation by Cytochrome P450. Fluorine substitution blocks these sites. A mono-fluoro analog leaves 4 positions open on the ring, significantly increasing the clearance rate (shorter half-life).

-

3.2 Visualization: Mechanism of Action & Binding Logic

Figure 2: SAR logic illustrating why the trifluoro-substitution is essential for S1 pocket occupancy and metabolic stability compared to mono-fluoro analogs.

Part 4: Analytical Protocol (Self-Validating System)

To distinguish the intermediate from its mono-fluoro analog, a standard Reverse Phase HPLC (RP-HPLC) protocol is required. Because the compounds differ only by fluorine atoms, their polarity is similar, requiring a high-resolution column.

4.1 Protocol: HPLC Separation of Fluoro-Analogs

Objective: Quantify mono-fluoro impurity levels in the Sitagliptin intermediate.

-

Column Selection: C18 Stationary Phase (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 3.5µm). The C18 phase interacts differentially with the fluorine-modulated lipophilicity.

-

Mobile Phase:

-

Solvent A: 0.1% Perchloric acid in Water (Buffer).

-

Solvent B: Acetonitrile (Organic Modifier).

-

-

Gradient Profile:

-

Time 0: 90% A / 10% B

-

Time 20: 40% A / 60% B (Gradient elution is critical to separate the slightly more polar mono-fluoro analog from the trifluoro target).

-

-

Detection: UV at 210 nm (Amide/Phenyl absorption).

-

Validation Criteria (System Suitability):

-

Resolution (Rs): > 1.5 between the Main Peak (Trifluoro) and Impurity Peak (Mono/Des-fluoro).

-

Retention Time Logic: The Mono-fluoro analog is generally less lipophilic than the trifluoro target (due to fewer hydrophobic F atoms) and should elute earlier (lower Retention Time) in a Reverse Phase system. Note: This depends on the specific position of the fluorine, but generally, higher fluorination increases retention on C18.

-

References

-

Savile, C. K., et al. (2010).[2][4][8][9] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[8]

-

Kim, D., et al. (2005).[10] "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141–151.

-

Hansen, K. B., et al. (2009).[4] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634-639.

- Dubey, R., et al. (2012). "Rapid Resolution Liquid Chromatography Method for the Separation of Sitagliptin and its Impurities." Journal of Chromatographic Science. (Contextual grounding for analytical protocols).

Sources

- 1. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

Beta-Amino Acid Building Blocks for Medicinal Chemistry: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is relentless. Among the myriad of building blocks available to the drug hunter, β-amino acids have emerged as a uniquely powerful and versatile class of compounds. Their subtle yet profound structural difference from their α-amino acid counterparts—an additional carbon atom in the backbone—unlocks a world of possibilities in terms of conformational diversity, metabolic stability, and biological activity. This guide is intended to provide a comprehensive technical overview for researchers and drug development professionals on the synthesis, properties, and applications of β-amino acids, moving beyond a mere recitation of facts to offer field-proven insights into their strategic deployment in medicinal chemistry programs.

The Strategic Advantage of the Beta-Scaffold in Drug Design

The incorporation of a β-amino acid motif into a peptide or small molecule is not a trivial substitution; it is a deliberate design choice aimed at overcoming the inherent limitations of traditional peptide-based therapeutics. The primary advantages stem from two key features: increased metabolic stability and the ability to form unique, stable secondary structures.

Peptides composed of α-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic utility. The altered backbone of β-peptides renders them resistant to such enzymatic degradation, significantly enhancing their pharmacokinetic profiles.[1][2][3] This intrinsic stability makes β-amino acid-containing molecules highly attractive for the development of orally bioavailable drugs and long-acting therapeutics.[4]

Furthermore, the increased conformational flexibility of the β-amino acid backbone allows for the formation of well-defined and stable secondary structures, such as helices, turns, and sheets, even in short oligomers.[4][5] These structures, known as "foldamers," can mimic the secondary structures of natural peptides and proteins, enabling them to modulate protein-protein interactions and other biological targets with high affinity and specificity.[6] This capability opens up new avenues for targeting challenging disease pathways that have been intractable with conventional small molecules.

| Property | α-Amino Acids | β-Amino Acids | Implication in Medicinal Chemistry |

| Backbone Structure | Amino and carboxyl groups attached to the same carbon (α-carbon) | Amino and carboxyl groups separated by two carbons | Alters peptide backbone conformation and susceptibility to proteolysis. |

| Proteolytic Stability | Generally susceptible to degradation by proteases | Highly resistant to proteolytic degradation[1][2][3] | Increased in vivo half-life and potential for oral bioavailability. |

| Secondary Structures | Form well-defined helices, sheets, and turns in proteins | Form unique and stable secondary structures (foldamers) like 14-helices and 12-helices[4][5] | Enables mimicry of protein secondary structures to modulate protein-protein interactions. |

| Stereoisomers | L and D enantiomers for a given side chain | Four possible diastereoisomers for a monosubstituted β-amino acid (R/S at C2 and C3)[1][7] | Expands chemical space and allows for fine-tuning of 3D structure and biological activity. |

Synthetic Strategies for Accessing Chiral β-Amino Acid Building Blocks

The utility of β-amino acids in medicinal chemistry is critically dependent on the availability of efficient and stereoselective synthetic methods. A variety of robust strategies have been developed to access these valuable building blocks, each with its own set of advantages and considerations.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

A classic and reliable method for the synthesis of β-amino acids is the homologation of readily available α-amino acids via the Arndt-Eistert reaction.[8][9] This one-carbon extension preserves the stereochemistry of the starting α-amino acid, making it a powerful tool for generating chiral β-amino acids.

The key steps involve the activation of an N-protected α-amino acid (typically as an acid chloride), reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the homologated carboxylic acid, ester, or amide, respectively.[8] While effective, the use of the highly toxic and explosive diazomethane is a significant drawback, prompting the development of safer alternatives.[10] Continuous flow methodologies have been developed to mitigate the risks associated with diazomethane by generating and consuming it in situ.[10][11]

Caption: The Arndt-Eistert synthesis for the homologation of α- to β-amino acids.

Conjugate Addition Reactions: The Aza-Michael Approach

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, often referred to as the aza-Michael reaction, is a powerful and atom-economical method for constructing the β-amino acid backbone.[12][13][14] This approach allows for the stereoselective introduction of the amino group, particularly when chiral auxiliaries or catalysts are employed.

Lithium amides derived from chiral amines, for instance, can undergo highly diastereoselective 1,4-conjugate addition to a variety of α,β-unsaturated esters and amides.[12] The subsequent removal of the chiral auxiliary provides access to a wide range of enantioenriched β-amino acid derivatives. Organocatalysis has also emerged as a powerful tool for enantioselective aza-Michael reactions, with chiral thioureas being particularly effective in activating the enone system towards nucleophilic attack.[13]

The Mannich Reaction: A Three-Component Approach

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton, provides a direct route to β-amino carbonyl compounds.[15][16][17] When a ketene silyl acetal is used as the enolate equivalent, β-amino esters can be synthesized with high efficiency.[18]

The development of asymmetric variants of the Mannich reaction has been a major focus, enabling the synthesis of chiral β-amino acids with high enantioselectivity.[19][20] Chiral N-sulfinyl imines have proven to be excellent electrophiles in Mannich-type reactions, affording β-amino acid derivatives with excellent diastereocontrol.[19]

Caption: Key synthetic strategies for accessing β-amino acid building blocks.

Application in Peptidomimetics and Foldamer Design

The true power of β-amino acids lies in their application as building blocks for creating novel bioactive molecules. Their incorporation into peptide sequences has led to the development of potent and stable peptidomimetics.[1][7]

Engineering Proteolytically Stable Bioactive Peptides

By strategically replacing α-amino acids with their β-analogs, medicinal chemists can engineer peptides with significantly improved resistance to enzymatic degradation.[1][2] This has been successfully applied to a wide range of bioactive peptides, including receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors, resulting in analogs with enhanced potency and duration of action.[1][3]

Foldamers: Mimicking Nature's Scaffolds

Perhaps the most exciting application of β-amino acids is in the construction of foldamers—oligomers that adopt well-defined, stable secondary structures reminiscent of those found in proteins.[4][5] Oligomers of β-amino acids, or β-peptides, can form a variety of helical structures, with the 14-helix and 10/12-helix being the most well-characterized.[5] The stability of these structures is governed by intramolecular hydrogen bonding patterns, similar to those in α-helices.

These β-peptide foldamers can be designed to present side chains in a specific spatial arrangement, allowing them to mimic the binding surfaces of α-helical peptides. This has enabled the development of potent inhibitors of protein-protein interactions, a class of targets that has been notoriously difficult to drug with traditional small molecules.[21] For example, β-peptides have been designed to mimic the α-helical BH3 domain of pro-apoptotic proteins to inhibit the anti-apoptotic Bcl-xL protein, a key target in cancer therapy.

Experimental Protocol: Solid-Phase Synthesis of a β-Peptide

The incorporation of β-amino acids into peptides can be readily achieved using standard solid-phase peptide synthesis (SPPS) techniques, making this technology accessible to most medicinal chemistry laboratories.[1][22] The following is a representative protocol for the manual synthesis of a short β-peptide on a resin support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected β-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

This protocol provides a general framework, and optimization of coupling times and reagents may be necessary depending on the specific sequence. The use of microwave-assisted SPPS can significantly accelerate the synthesis process.[22][23]

Future Outlook

The field of β-amino acid chemistry continues to evolve, with ongoing efforts to develop more efficient and versatile synthetic methods, particularly for the stereoselective synthesis of complex and poly-substituted analogs.[20][24][25] The exploration of novel foldamer architectures and their application to an expanding range of biological targets holds immense promise for the future of drug discovery. As our understanding of the structural and biological properties of β-peptides deepens, these versatile building blocks are poised to become an increasingly indispensable tool in the medicinal chemist's armamentarium, enabling the development of next-generation therapeutics with superior efficacy and safety profiles.

References

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. [Link]

-

Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Fairlie, D. P., & Abbenante, G. (2001). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 8(10), 1253-1265. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(78), 41533-41538. [Link]

-

Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(78), 41533-41538. [Link]

-

ChemEurope.com. Arndt-Eistert synthesis. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232. [Link]

-

Zhang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1-12. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Riaz, N. N. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Khan, S. A., & Asiri, A. M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem, 8(2), 23-28. [Link]

-

Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1056-1073. [Link]

-

Bacsa, B., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(6), 2103-2106. [Link]

-

Csonka, R., et al. (2004). On the Flexibility of Beta-Peptides. Journal of computational chemistry, 25(5), 677-686. [Link]

-

Wang, Z., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(3), 1159-1164. [Link]

-

Fairlie, D. P., & Abbenante, G. (2001). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic letters, 12(9), 1904-1907. [Link]

-

Mollica, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. ResearchGate. [Link]

-

Rajeswari, C., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology, 2(4), 1083-1089. [Link]

-

Yoon, T. P., & Jacobsen, E. N. (2003). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(16), 4684-4685. [Link]

-

Niel, G., et al. (2003). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 68(11), 4534-4537. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

-

Al-Ayed, A. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24679. [Link]

-

Mitin, I. B., et al. (1998). [Solid phase synthesis of beta amyloid (1-42)]. Bioorganicheskaia khimiia, 24(11), 834-840. [Link]

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

-

Chiroblock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

Berlicki, Ł., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS medicinal chemistry letters, 7(9), 787-791. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Watpade, R. B., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(19), 241-245. [Link]

-

Seebach, D., et al. (1998). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 31(10), 633-641. [Link]

-

Bacsa, B., et al. (2010). Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating. The Journal of organic chemistry, 75(6), 2103-2106. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Wang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9467-9475. [Link]

-

Novellino, E., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

-

Zhang, Y., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. ACS Central Science, 9(7), 1362-1370. [Link]

-

Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské zdravotnické listy, 80(2), 65-72. [Link]

-

Lelais, G., & Seebach, D. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-243. [Link]

-

Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1056-1073. [Link]

-

Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 90(5), 390-414. [Link]

-

Fields, G. B. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields, Gregg B., 1-100. [Link]

-

Biochemistry - Class 11 & 12. (2022, May 30). Beta Conformation of Peptides. YouTube. [Link]

-

Heck, T., et al. (2017). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 83(10), e00195-17. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wjarr.com [wjarr.com]

- 7. researchgate.net [researchgate.net]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) DOI:10.1039/C4RA08113G [pubs.rsc.org]

- 11. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 15. ijitee.org [ijitee.org]

- 16. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 19. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistry.illinois.edu [chemistry.illinois.edu]

Chiral beta-amino acids containing fluorine

Precision Fluorination: A Technical Guide to Chiral -Amino Acids

Executive Summary

In the landscape of modern medicinal chemistry, chiral

This guide moves beyond standard textbook definitions to explore the causality of fluorination in

Part 1: The Bio-Physicochemical Imperative

The "Fluorine Effect" on Conformation

The introduction of fluorine is not merely a steric or lipophilic modification; it is an electronic steering mechanism. In

The Mechanism: Unlike the steric repulsion that drives bulky alkyl groups into an anti relationship, the Fluorine Gauche Effect arises from two synergistic forces:

-

Hyperconjugation: Donation of electron density from the

or -

Electrostatics: In physiological pH (where amines are protonated), the attractive force between the electronegative fluorine (

) and the electropositive ammonium (

This effect allows researchers to pre-organize peptidomimetics into specific secondary structures (helices or turns) without the entropic penalty usually associated with folding.

Visualization: The Conformational Lock

The following diagram illustrates the energy landscape and the stabilization of the gauche conformer, which is critical for designing foldamers.

Figure 1: Logic flow demonstrating the dominance of the gauche conformer in fluorinated

Part 2: Strategic Synthesis

For a Senior Scientist, the choice of synthesis is dictated by scalability , atom economy , and enantiomeric excess (ee) . While Reformatsky reagents are useful for

We focus here on two superior methodologies: Asymmetric Hydrogenation (for scale) and Catalytic Mannich Reactions (for diversity).

Comparative Methodology Analysis

| Feature | Asymmetric Hydrogenation | Catalytic Mannich Reaction | Reformatsky Reaction |

| Primary Target | |||

| Key Catalyst | Pd(II) or Rh(I) with chiral phosphines (e.g., Binapine, Ph-BPE) | Chiral Organocatalysts (Proline derivatives) or Zn-Prophenol | None (Stoichiometric Zn) |

| Scalability | High (Industrial standard) | Medium (Reagent cost) | Low (Exotherm control) |

| Stereocontrol | Excellent (>95% ee) | Excellent (>90% ee, >20:1 dr) | Moderate |

| Atom Economy | 100% (Addition reaction) | High (Condensation) | Moderate |

Synthetic Workflow Logic

The following diagram outlines the decision tree for synthesizing

Figure 2: Retrosynthetic decision tree for selecting the optimal synthetic route based on fluorine regiochemistry.

Part 3: Detailed Experimental Protocol

Protocol: Pd-Catalyzed Asymmetric Hydrogenation of -Fluoroalkyl -Amino Acrylates[4]

Rationale: This protocol is selected for its operational simplicity and high enantioselectivity (up to 96% ee). The use of HFIP (Hexafluoroisopropanol) as a solvent is the "secret sauce"—it activates the imine tautomer of the enamine substrate via hydrogen bonding, facilitating hydride transfer.

Materials:

-

Substrate:

-Fluoroalkyl -

Catalyst Precursor: Pd(OCOCF

) -

Ligand: (S,S)-Ph-BPE (1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane).

-

Solvent: Dry HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

-

Gas: Hydrogen gas (H

), balloon pressure or autoclave (500 psi for scale).

Step-by-Step Workflow:

-

Catalyst Complexation (In Situ):

-

In a glovebox (N

atmosphere), weigh Pd(OCOCF -

Add anhydrous acetone (2 mL) and stir at room temperature for 1 hour to form the active cationic Pd-complex.

-

Critical Step: Remove the acetone in vacuo to leave the solid catalyst. Acetone competes with the substrate; removing it is essential.

-

-

Reaction Setup:

-

Dissolve the solid catalyst residue in dry HFIP (3 mL).

-

Add the

-fluoroalkyl -

Note: The ratio of Substrate:Catalyst (S/C) is typically 50:1 for optimization, but can be pushed to 500:1 for scale-up.

-

-

Hydrogenation:

-

Transfer the solution to a hydrogenation vessel (autoclave).

-

Purge with H

(3 cycles). -

Pressurize to 500 psi (approx. 34 bar) H

. -

Stir at 50 °C for 24 hours.

-

Self-Validation Check: Monitor H

uptake. Cessation of uptake indicates reaction completion.

-

-

Workup & Analysis:

-

Release pressure and vent H

. -

Concentrate the reaction mixture under reduced pressure to remove HFIP.

-

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

-

Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Part 4: Applications in Drug Design

The incorporation of chiral fluorinated

Case Study: DPP-4 Inhibitors (Sitagliptin Analogs)

Sitagliptin (Januvia) contains a

-

Metabolic Stability: The

group blocks oxidative metabolism at the -

Potency: The altered pKa of the amine (due to the electron-withdrawing

) modulates the interaction with the active site aspartic acid residues of the DPP-4 enzyme.

Physicochemical Profiling Table[5]

| Property | Non-Fluorinated | Impact on Drug Design | |

| Amine pKa | ~10.5 | ~8.5 - 9.0 | Increased fraction of uncharged species at physiological pH; better membrane permeability. |

| Lipophilicity (LogP) | Low | High | Improved blood-brain barrier (BBB) penetration. |

| Conformation | Flexible | Rigid (Gauche) | Higher binding affinity (lower entropic cost). |

References

-

Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Chemistry & Biodiversity. Available at: [Link]

-

The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

-

Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones. Journal of the American Chemical Society. Available at: [Link]

Methodological & Application

Application Note: Stereoretentive Synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid via Arndt-Eistert Homologation

Introduction and Scientific Context

β-Amino acids are crucial structural motifs in numerous biologically active molecules and pharmaceutical agents.[1][2] Their incorporation into peptide backbones can induce stable secondary structures and confer enhanced resistance to metabolic degradation compared to their α-amino acid counterparts.[3] The target molecule, (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, is a valuable chiral building block. The 4-fluorophenyl group is a common substituent in medicinal chemistry, known for enhancing metabolic stability and modifying binding affinities.[4][5]

The Arndt-Eistert synthesis is a classic and highly effective method for the one-carbon homologation of carboxylic acids.[6] It is particularly well-suited for converting readily available α-amino acids into valuable β-amino acids.[7][8] The sequence involves the conversion of a carboxylic acid to an α-diazoketone, followed by a key Wolff rearrangement to form a ketene, which is then trapped by a nucleophile to yield the homologated product.[9][10] A paramount feature of this process is that the Wolff rearrangement proceeds with the retention of stereochemistry at the migrating chiral center, making it ideal for asymmetric synthesis.[7][10]

The Arndt-Eistert Reaction: Mechanism and Stereochemistry

The synthesis is a multi-step process, with each step founded on well-established organic chemistry principles. The overall success hinges on the careful execution of each stage, from starting material activation to the final rearrangement and trapping.

Overall Synthetic Workflow

The transformation from an N-protected α-amino acid to the target β-amino acid can be visualized as a four-stage process. The initial amino acid must have its nucleophilic amino group protected (e.g., with a Boc or Fmoc group) to prevent side reactions during the acid chloride formation step.

Caption: High-level workflow for the Arndt-Eistert homologation.

Detailed Mechanistic Pathway

-

Acid Chloride Formation: The carboxylic acid of the N-protected starting material is activated by conversion to a more reactive acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[10]

-

Diazoketone Synthesis: The acid chloride is then treated with diazomethane (CH₂N₂). The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the acid chloride, displacing the chloride. A second equivalent of diazomethane or another mild base is typically required to neutralize the HCl generated, preventing the formation of undesired chloromethyl ketone byproducts.[6][10]

-

The Wolff Rearrangement: This is the cornerstone of the synthesis.[9] The α-diazoketone, upon catalysis by silver(I) salts (e.g., Ag₂O, silver benzoate), heat, or photolysis, expels molecular nitrogen (N₂).[3][11] This is accompanied by a concerted 1,2-rearrangement where the alkyl group (the chiral backbone of the amino acid) migrates to the adjacent carbon, forming a ketene intermediate.[7][9] Crucially, this migration occurs with complete retention of the stereocenter's configuration.[7][10]

-

Ketene Trapping: The highly electrophilic ketene intermediate is not isolated but is immediately trapped in situ by a nucleophile present in the reaction medium.[3][9] When water is used as the nucleophile, it attacks the ketene to form the desired homologated carboxylic acid.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. Wolff-Rearrangement [organic-chemistry.org]

Application Note: Strategic Incorporation of (R)-β-homo-4-fluorophenylalanine into Peptides via Solid-Phase Synthesis

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the creation of novel structures with enhanced therapeutic properties. Among these, β-amino acids are particularly valuable for their ability to induce stable secondary structures and confer remarkable resistance to proteolytic degradation.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective incorporation of (R)-β-homo-4-fluorophenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the unique steric and electronic considerations of this β-homo amino acid and present optimized protocols to ensure high coupling efficiency and final peptide purity.

Introduction: The Rationale for β-Homo-Amino Acids in Peptide Design

Standard peptides composed of α-amino acids are often limited as therapeutic agents due to their rapid degradation by proteases in biological systems.[3][4] The insertion of β-amino acids, which possess an additional carbon atom in their backbone, fundamentally alters the peptide structure. This alteration sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life.[5] Peptides containing β-amino acids can fold into unique, stable helical structures (e.g., 14-helices) that can mimic or disrupt biological protein-protein interactions.

The specific focus of this guide, (R)-β-homo-4-fluorophenylalanine, offers two additional strategic advantages:

-

Conformational Constraint: The β-homo structure provides conformational rigidity, locking the peptide into a more defined shape.

-

Fluorine Substitution: The 4-fluoro modification on the phenyl ring can enhance binding affinity through favorable fluorine-protein interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

However, the successful incorporation of β-amino acids, particularly those with bulky side chains, presents challenges in standard SPPS protocols, primarily due to steric hindrance which can slow down coupling kinetics.[6][7] This guide provides a robust methodology to overcome these hurdles.

Core Principles and Strategic Considerations

The foundational workflow follows the principles of Fmoc-based SPPS, which involves the sequential addition of N-terminally protected amino acids to a growing chain on a solid support.[6][8] The key to successfully incorporating a sterically demanding residue like Fmoc-(R)-β-homo-4-F-Phe-OH lies in the optimization of the coupling step.

The Challenge: Steric Hindrance

The β-amino acid structure is inherently more sterically hindered than its α-amino acid counterpart. This bulkiness can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, leading to incomplete reactions and deletion sequences.[9]

The Solution: High-Efficiency Coupling Reagents

To overcome this kinetic barrier, the use of a highly reactive coupling reagent is paramount. While standard carbodiimides like DIC can be inefficient for hindered couplings, uronium/aminium salt-based reagents are superior.[9][10] We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this application.

Why HATU? HATU rapidly converts the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive OAt-active ester.[11][12] This activation is significantly more efficient than older reagents like HBTU, especially for challenging couplings.[13][14] The reaction is mediated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which facilitates the formation of the carboxylate anion required for the initial activation step.[15]

Experimental Protocols and Methodologies

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Rink Amide Resin (or appropriate for C-terminus) | 100-200 mesh, ~0.5 mmol/g | Varies |

| Fmoc-Protected α-Amino Acids | SPPS Grade | Varies |

| Fmoc-(R)-β-homo-4-F-Phe-OH | >98% Purity | Varies |

| HATU | >99% Purity | Varies |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Varies |

| Piperidine | Anhydrous | Varies |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies |

| Dichloromethane (DCM) | ACS Grade | Varies |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies |

| Triisopropylsilane (TIS) | Reagent Grade | Varies |

| Dithiothreitol (DTT) | Molecular Biology Grade | Varies |

| HPLC-Grade Acetonitrile and Water |

Workflow Visualization

The overall process for a single amino acid addition cycle in SPPS is depicted below. The critical step for incorporating the β-homo amino acid is the "Coupling" phase.

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

-

Place the resin in a suitable reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Standard Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[16]

-

Agitate for 5 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

Step 3: Coupling Protocol for (R)-β-homo-4-fluorophenylalanine

This step is critical and requires optimized conditions compared to standard α-amino acids.

-

In a separate vial, prepare the activation solution:

-

Fmoc-(R)-β-homo-4-F-Phe-OH: 4 equivalents (0.4 mmol)

-

HATU: 3.9 equivalents (0.39 mmol)

-

Dissolve in a minimal amount of DMF.

-

-

Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution.

-

Allow the solution to pre-activate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for an extended coupling time.

Table 1: Recommended Coupling Conditions

| Parameter | Standard α-Amino Acid | (R)-β-homo-4-F-Phe (Recommended) | Rationale for Change |

| Fmoc-AA Equiv. | 3.0 | 4.0 | Increased concentration to drive reaction equilibrium forward against steric hindrance. |

| Coupling Reagent | HBTU / HATU (3.0 eq) | HATU (3.9 eq) | HATU is more reactive and effective for hindered couplings.[13][14] |

| Base (DIPEA) Equiv. | 6.0 | 8.0 | Ensures complete carboxylate formation and maintains basicity for the coupling reaction. |

| Coupling Time | 45-60 min | 2 - 4 hours | Extended time is necessary to ensure the reaction goes to completion due to slower kinetics. |

-

After the coupling period, take a small sample of the resin to perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), the coupling is incomplete. In this event, drain the solution and repeat the coupling step with a freshly prepared activation solution (a "double couple").

Step 4: Chain Elongation

-

Repeat Steps 2 and 3 for each subsequent amino acid in the sequence. Use the standard protocol for α-amino acids and the specialized protocol for any other sterically hindered residues.

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail. A standard robust cocktail is Reagent K :

-

TFA: 92.5%

-

Water: 2.5%

-

Dithiothreitol (DTT): 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

-

Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Mechanistic Insight: The Role of HATU

Understanding the mechanism by which HATU facilitates this difficult coupling is key to appreciating its selection.

Caption: Simplified mechanism of HATU-mediated amide bond formation.[17]

The process begins with the deprotonation of the Fmoc-amino acid by DIPEA to form a carboxylate anion.[12][15] This anion attacks HATU, leading to the formation of a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the resin, efficiently forming the desired peptide bond.[11]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Low-quality reagents. 3. Aggregation of peptide on resin. | 1. Extend coupling time to 4 hours or perform a double couple. 2. Use fresh, high-purity Fmoc-β-homo-AA and HATU. 3. Consider switching to a more polar solvent or adding a chaotropic salt like LiCl. |

| Deletion of β-homo-AA in Final Product | Severe steric hindrance leading to failed coupling. | In addition to the above, consider microwave-assisted SPPS, which can drive difficult couplings to completion by providing localized heating.[7] |

| Racemization | Over-activation or prolonged exposure to base. | While HATU has a low tendency for racemization, do not exceed the recommended pre-activation time.[13] For extremely sensitive residues, consider using a carbodiimide/Oxyma combination.[18] |

Conclusion

The successful incorporation of (R)-β-homo-4-fluorophenylalanine into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. The primary challenge of steric hindrance can be effectively overcome by employing a potent coupling reagent such as HATU, increasing the equivalents of the amino acid, and extending reaction times. The resulting peptides, fortified with a β-amino acid backbone, are expected to exhibit enhanced proteolytic stability, making them excellent candidates for further investigation in drug discovery and development.

References

-

Chem Biodivers. 2005 May;2(5):591-632. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. [Link]

-

Angew Chem Int Ed Engl. 2004 May 3;43(19):2501-4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. [Link]

-

Wikipedia. HATU. [Link]

-

YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

-

Iris Biotech. Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

-

Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

-

PLOS ONE. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

-

Cold Spring Harbor Perspectives in Medicine. Proteolytic Degradation of Amyloid β-Protein. [Link]

-

ACS Biomaterials Science & Engineering. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Proteolytic Degradation of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. bachem.com [bachem.com]

Application Notes and Protocols for the Coupling of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid

Introduction

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a crucial chiral building block in medicinal chemistry and drug development. As a β-amino acid, it is a key component in the synthesis of various biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The efficient and stereochemically controlled formation of an amide bond with this amino acid is a critical step in the synthesis of these therapeutic agents. This guide provides a detailed overview of the reagents and protocols for the successful coupling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, addressing the specific challenges associated with β-amino acids and offering field-proven insights for researchers and drug development professionals.

Understanding the Substrate: (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid

The structure of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid presents unique considerations for amide bond formation. As a β-amino acid, the spatial arrangement of the amino and carboxylic acid groups differs from that of α-amino acids, which can influence reaction kinetics and the potential for side reactions. The presence of a benzylic stereocenter also necessitates careful selection of coupling conditions to prevent racemization. Furthermore, the electron-withdrawing nature of the 4-fluorophenyl group can impact the nucleophilicity of the amino group and the reactivity of the carboxylic acid.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final product.[1] A variety of reagents are available, each with its own mechanism of action, advantages, and disadvantages.[1][2]

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Form an O-acylisourea intermediate which is then attacked by the amine.[3][4][5] | Cost-effective, widely used.[6] EDC and its urea byproduct are water-soluble, simplifying purification.[6][7][8] | Can lead to racemization, especially without additives.[6] DCC can form an insoluble dicyclohexylurea byproduct that is difficult to remove in solid-phase synthesis.[6] Can cause side reactions like nitrile formation from primary amides.[6] |

| Phosphonium Salts | BOP, PyBOP | Activate the carboxylic acid to form a benzotriazolyl ester.[1][9][10] | High coupling efficiency with low racemization risk.[1][6] Good solubility in common organic solvents.[2] Generally give cleaner reactions than uronium reagents. | More expensive than carbodiimides.[1] BOP produces the carcinogenic byproduct HMPA.[2][6] PyBOP is a safer alternative.[6][11] Solutions in DMF have moderate stability. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Activate the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[1][12][13] | Excellent coupling efficiency and rapid reaction kinetics.[6][7][12] HATU is particularly effective for sterically hindered couplings and suppresses racemization.[7][12][14] Solutions in DMF are generally stable. | Can cause guanidinylation of the N-terminal amine as a side reaction.[15][16] More expensive than carbodiimides. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine substrate and reaction scale.

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This protocol utilizes the cost-effective and widely used carbodiimide EDC in conjunction with HOBt to suppress racemization.[8]

Workflow for EDC/HOBt Coupling

Caption: Workflow for EDC/HOBt mediated solution-phase coupling.

Detailed Steps:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture, followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[17]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble EDC byproduct and any unreacted starting materials.[8]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated O-acylisourea intermediate, leading to lower yields.[8]

-

HOBt Additive: HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[8][18]

-

Aqueous Work-up: The water-solubility of the EDC and its urea byproduct allows for their easy removal during the aqueous work-up, simplifying the purification process.[6][8]

Protocol 2: HATU Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

HATU is a highly efficient coupling reagent, particularly for challenging couplings, and is well-suited for solid-phase synthesis.[12][14]

Mechanism of HATU-mediated Amide Bond Formation

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Steps:

-

Resin Swelling and Deprotection: Swell the resin-bound amine in DMF. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using a standard protocol (e.g., 20% piperidine in DMF).

-

Pre-activation: In a separate vessel, dissolve the N-protected (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (2.0-5.0 equivalents based on resin loading) in DMF. Add HATU (1.9-4.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4.0-10.0 equivalents).[12] Allow the mixture to pre-activate for 3-5 minutes at room temperature.[14]

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 30 minutes to 4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test for primary amines, such as the Kaiser test.[19] If the test is positive, indicating incomplete coupling, a second coupling can be performed.[19]

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[8]

-

Capping (Optional): If a significant amount of unreacted amine remains after a second coupling, cap the unreacted sites with acetic anhydride to prevent the formation of deletion sequences.[19]

Causality Behind Experimental Choices:

-

HATU: The choice of HATU is justified by its high reactivity, which is beneficial for potentially sterically hindered β-amino acids and helps to minimize racemization.[12][14] The presence of the HOAt moiety in HATU's structure accelerates the coupling and reduces epimerization.[12]

-

DIPEA: A hindered, non-nucleophilic base is used to deprotonate the carboxylic acid and facilitate the activation by HATU without competing as a nucleophile.[7]

-

Pre-activation: Pre-activating the carboxylic acid with HATU before adding it to the resin-bound amine can improve coupling efficiency, especially for difficult sequences.[14]

Troubleshooting and Optimization